4-[(3,5-dimethyl-1-piperidinyl)carbonyl]pyridine -

4-[(3,5-dimethyl-1-piperidinyl)carbonyl]pyridine

Catalog Number: EVT-4165551
CAS Number:
Molecular Formula: C13H18N2O
Molecular Weight: 218.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

BIBN4096 is a synthetic small molecule [] that acts as a potent and selective antagonist of the human CGRP receptor [, ]. CGRP is a neuropeptide implicated in the pathophysiology of migraine headaches []. By blocking the action of CGRP, BIBN4096 has shown efficacy in treating acute migraine headaches [].

Synthesis Analysis

The synthesis of BIBN4096 and its derivatives is complex and involves multiple steps. While the provided papers do not detail the specific synthetic route for BIBN4096, they highlight that its development stemmed from high-throughput screening of (R)-Tyr-(S)-Lys dipeptide-like compounds []. These compounds showed initial weak binding to the human CGRP receptor, and subsequent lead optimization led to the development of highly potent CGRP antagonists like BIBN4096 [].

Mechanism of Action

BIBN4096 exerts its therapeutic effect by selectively binding to the human CGRP receptor [, ]. This binding prevents the endogenous ligand, CGRP, from binding to its receptor and exerting its biological effects []. As CGRP is believed to play a causative role in migraine headache, blocking its action with antagonists like BIBN4096 effectively reduces migraine symptoms [].

Applications

The primary application of BIBN4096, as indicated by the provided papers, is the treatment of headache disorders, particularly migraine and cluster headaches [, , , , , ].

  • Treatment of Acute Migraine: Intravenous administration of BIBN4096 has demonstrated efficacy in treating acute migraine headaches in clinical trials, supporting the hypothesis that CGRP plays a crucial role in migraine pathophysiology [].
  • Alternative Delivery Methods: Research has explored formulating BIBN4096 into microparticles for delivery via pulmonary or nasal inhalation, aiming to provide more patient-friendly and convenient treatment options [, , , , ].

1-[N2-[3,5-dibromo-N-[[4-(3,4-dihydro-2(1H)-oxoquinazolin-3-yl)-1-piperidinyl]carbonyl]-D-tyrosyl]-L-lysyl]-4-(4-pyridinyl)piperazine

  • Compound Description: This compound, also known as BIBN4096, is a potent and selective small molecule antagonist of the calcitonin gene-related peptide (CGRP) receptor. [] It has shown efficacy in the treatment of acute migraine headaches in clinical trials. []
  • Relevance: While structurally distinct from 4-[(3,5-dimethyl-1-piperidinyl)carbonyl]pyridine, BIBN4096 shares the presence of a piperidine ring within its structure. [] Both compounds also feature a pyridine ring, although in BIBN4096 it is incorporated within a more complex piperazine moiety. This shared presence of heterocyclic rings suggests potential similarities in their binding affinities and pharmacological profiles, despite the significant structural differences.

Diethyl 4-(3-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

  • Compound Description: This compound is a process-related impurity found in amlodipine bulk and tablet formulations. [] Amlodipine itself is a dihydropyridine calcium channel blocker used as an antihypertensive drug.
  • Relevance: This impurity shares the core structure of a dihydropyridine ring substituted at the 2,6-positions with methyl groups with 4-[(3,5-dimethyl-1-piperidinyl)carbonyl]pyridine. [] The presence of different substituents on the dihydropyridine ring, specifically the 3-chlorophenyl and 3,5-dicarboxylate groups in the impurity versus the piperidine-carbonyl group in 4-[(3,5-dimethyl-1-piperidinyl)carbonyl]pyridine, will likely result in distinct pharmacological profiles.

3-allyl-5-ethyl-4(3-fluorophenyl)-1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate

  • Compound Description: This compound is a 1,4-dihydropyridine derivative synthesized via a Hantzsch reaction. [] Antimicrobial studies show that this compound exhibits promising activity against various microorganisms. []
  • Relevance: The compound shares a 1,4-dihydropyridine ring with methyl substitutions at the 2 and 6 positions with the target compound 4-[(3,5-dimethyl-1-piperidinyl)carbonyl]pyridine. [] Despite this common structural motif, the presence of different substituents at other positions on the ring, notably the 3-allyl, 5-ethyl, 4-(3-fluorophenyl), and 3,5-dicarboxylate groups, suggests divergent biological activities.

3-(3,5-difluoro-3,5-bis((alkoxy)carbonyl)-2,6-dioxoheptan-4-yl)-1-methylpyridin-1-ium iodides

  • Compound Description: These compounds represent a class of synthetic lipids developed for potential use in drug delivery systems. [] The alkoxy groups at positions 3 and 5 can be varied, with ethyl and nonyl groups being specifically studied. [] The nonyl derivative demonstrated superior self-assembling properties, forming stable liposomes in aqueous solutions. []
  • Relevance: While not directly containing a dihydropyridine ring, these compounds feature a pyridine ring linked to a central carbon chain with flanking carbonyl groups, mirroring the overall connectivity seen in 4-[(3,5-dimethyl-1-piperidinyl)carbonyl]pyridine. [] The differences in ring saturation and substitution patterns between these compounds and the target compound highlight the diverse structural modifications possible within this general framework, potentially leading to varied physicochemical properties and biological applications.

Properties

Product Name

4-[(3,5-dimethyl-1-piperidinyl)carbonyl]pyridine

IUPAC Name

(3,5-dimethylpiperidin-1-yl)-pyridin-4-ylmethanone

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

InChI

InChI=1S/C13H18N2O/c1-10-7-11(2)9-15(8-10)13(16)12-3-5-14-6-4-12/h3-6,10-11H,7-9H2,1-2H3

InChI Key

CDGRLWYOLPOJIH-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)C(=O)C2=CC=NC=C2)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.